

In-Depth Technical Guide: PROTAC AR Degradar-4 TFA

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Compound of Interest

Compound Name: PROTAC AR Degradar-4 TFA

Cat. No.: B11930000

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC AR Degradar-4 TFA is a specific and non-genetic IAP-dependent protein eraser (SNIPER), designed for the targeted degradation of the Androgen Receptor (AR). As a Proteolysis Targeting Chimera (PROTAC), it is a heterobifunctional molecule comprising a ligand that binds to the target protein (the Androgen Receptor), a linker, and a ligand that recruits an E3 ubiquitin ligase—in this case, an inhibitor of apoptosis protein (IAP). This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the AR, offering a potential therapeutic strategy for androgen receptor-driven diseases such as prostate cancer. While specific quantitative binding affinity data for "**PROTAC AR Degradar-4 TFA**" is not readily available in the public domain, this guide draws upon the foundational research of closely related IAP-based AR degraders.

Quantitative Data

The following table summarizes the degradation activity of a closely related androgen receptor SNIPER, designated as compound 13 in the originating publication by Itoh et al. (2011), which is understood to be structurally analogous to commercially available PROTAC AR Degradar-4.

Compound	Target Protein	Cell Line	Concentration (μM)	Remaining Protein (%)
SNIPER (Compound 13)	Androgen Receptor (AR)	HeLa	10	~50

Experimental Protocols

The methodologies outlined below are based on the characterization of the foundational androgen receptor SNIPERs.

Cell Culture and Treatment

HeLa cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL) at 37°C in a 5% CO₂ humidified atmosphere. For degradation studies, cells were seeded in appropriate culture plates and allowed to adhere. Subsequently, the cells were treated with the AR-targeting SNIPER compound at the desired concentrations for the indicated time points.

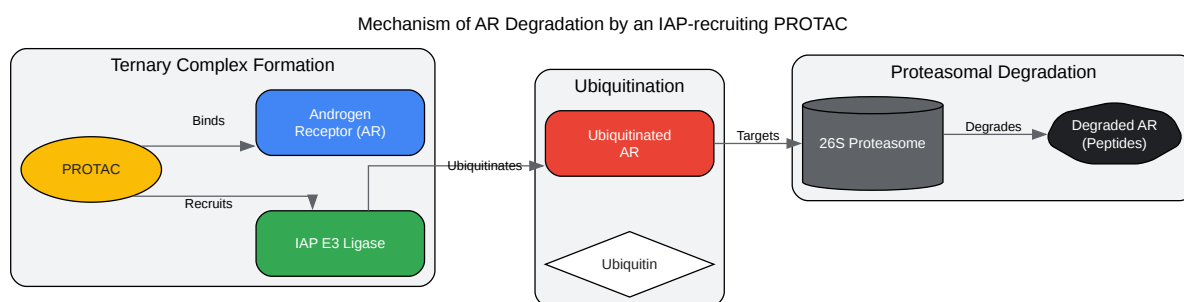
Western Blotting for AR Degradation

- **Cell Lysis:** After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.
- **Protein Quantification:** The total protein concentration in the cell lysates was determined using a bicinchoninic acid (BCA) protein assay kit.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody specific for the Androgen Receptor overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the levels of AR were normalized to a loading control such as β -actin.

Visualizations

Signaling Pathway of AR Degradation by a SNIPER PROTAC

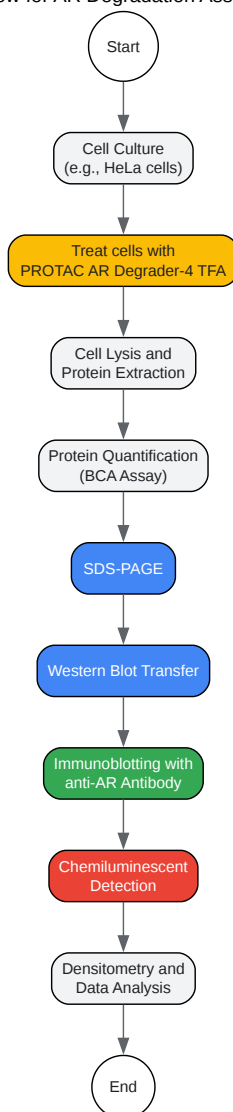


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Caption: Mechanism of AR degradation by an IAP-recruiting PROTAC.

Experimental Workflow for Assessing AR Degradation

Workflow for AR Degradation Assessment



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Caption: Experimental workflow for assessing AR degradation.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com